N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This scaffold is notable for its pharmacological versatility, with applications in antimalarial and neurological drug discovery . The compound’s structure includes a benzyl group substituted at the sulfonamide nitrogen and a 3-chlorophenyl moiety, which likely enhances its lipophilicity and binding affinity to biological targets such as falcipain-2 (a cysteine protease critical in Plasmodium falciparum) or metabotropic glutamate receptors (mGluR2) .
Properties
IUPAC Name |
N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c20-16-7-4-8-17(11-16)24(12-15-5-2-1-3-6-15)27(25,26)18-9-10-19-22-21-14-23(19)13-18/h1-11,13-14H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNOSTLABMWTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine hydrate with an appropriate nitrile compound under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is then fused to the triazole ring through a cyclization reaction, often using a dehydrating agent such as phosphorus oxychloride.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Benzyl and Chlorophenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 3-Chlorophenyl Group
The 3-chlorophenyl substituent can undergo substitution reactions under catalytic or thermal conditions.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 120°C, dioxane | Biaryl derivatives | 33–39% | |
| Buchwald-Hartwig | Pd catalyst, ligand, base | Aminated derivatives | – |
Example: Reaction with arylboronic acids under Suzuki conditions replaces the chlorine atom, enabling diversification of the aryl group .
Functionalization of the Sulfonamide Group
The sulfonamide moiety reacts via alkylation or acylation, though steric hindrance from bulky substituents may limit reactivity.
| Reaction Type | Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides, base | N-alkylated sulfonamides | Low yields due to sterics | |
| Reduction | LiAlH₄, THF | Thiol derivatives | Requires harsh conditions |
Triazolopyridine Core Modifications
The fused triazole-pyridine system participates in electrophilic substitution and cycloaddition reactions.
Example: Nitration introduces nitro groups at electronically activated positions on the pyridine ring .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable modifications at halogenated positions or the triazole ring.
Example: Coupling with 4-methoxyphenylboronic acid under Suzuki conditions generates biaryl derivatives with antimalarial activity .
Electrochemical Transformations
Electrochemically induced reactions enable metal-free modifications.
| Reaction Type | Conditions | Products | Advantages | Source |
|---|---|---|---|---|
| Desulfurative cyclization | Constant current, MeCN | Aminotriazolopyridines | No external oxidants |
Oxidation and Reduction Pathways
The sulfonamide and aromatic systems undergo redox reactions:
| Reaction Type | Reagents | Products | Outcome | Source |
|---|---|---|---|---|
| Sulfonamide oxidation | H₂O₂, AcOH | Sulfone derivatives | Enhanced electrophilicity | |
| Pyridine ring reduction | H₂, Pd/C | Partially saturated pyridine | Altered π-conjugation |
Stability Under Acidic/Basic Conditions
The compound demonstrates moderate stability:
| Condition | Observation | Degradation Products | Implications | Source |
|---|---|---|---|---|
| HCl (1M), reflux | Partial cleavage of sulfonamide | Pyridine-sulfonic acid | Avoid strong acids | |
| NaOH (1M), 60°C | Stable for 24h | – | Tolerates mild bases |
Scientific Research Applications
Overview
Recent studies have identified N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide as a promising candidate in the search for new antimalarial agents. The compound has been evaluated in vitro against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Case Studies
- In Vitro Evaluation : A library of 1561 compounds was synthesized and screened using virtual docking methods targeting falcipain-2, an enzyme crucial for the survival of the malaria parasite. Among these, this compound showed significant antimalarial activity with an IC50 value of 4.98 μM .
- Mechanism of Action : The compound's mechanism involves inhibition of falcipain-2, leading to disruption in the parasite's lifecycle. This finding indicates its potential as a lead compound for further drug development aimed at malaria treatment .
Comparative Data Table
| Compound Name | IC50 (μM) | Target Enzyme | Activity Type |
|---|---|---|---|
| This compound | 4.98 | Falcipain-2 | Antimalarial |
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 | Falcipain-2 | Antimalarial |
Overview
The triazolo[4,3-a]pyridine scaffold has shown promise in antibacterial applications due to its ability to inhibit bacterial growth.
Research Findings
Studies have indicated that derivatives of triazolo[4,3-a]pyridines exhibit significant antibacterial activity against various strains of bacteria. The sulfonamide group enhances this activity by interfering with bacterial folate synthesis pathways.
Case Studies
- In Vitro Studies : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations. The structure-activity relationship (SAR) studies suggested that modifications on the benzyl and sulfonamide groups could enhance potency against resistant strains .
Overview
This compound has also been investigated for its potential use in treating cystic fibrosis due to its ability to modulate ion transport and reduce inflammation.
Case Studies
Mechanism of Action
The mechanism of action of N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide with structurally related compounds, focusing on substituents, biological activity, and applications:
Key Structural and Functional Insights:
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., 3-chloro, 2-fluoro) enhance antimalarial potency by improving target binding (e.g., falcipain-2) .
- Benzyl/aryl groups influence pharmacokinetics; fluorinated benzyl groups (as in 8h) may increase metabolic stability .
- Methyl/ethyl groups at position 3 of the triazolo-pyridine core improve solubility without compromising activity .
Mechanistic Divergence :
- Compounds with sulfonamide moieties (e.g., 8h) primarily target parasitic proteases, while piperidinyl-sulfonyl derivatives (e.g., WO2012062750) are tailored for CNS targets like mGluR2 .
Synthetic Accessibility :
- Intermediate N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6f) (77% yield) serves as a precursor for benzylated derivatives like 8h .
Research Findings and Limitations
- Antimalarial Potential: The triazolo-pyridine scaffold’s efficacy against Plasmodium falciparum is well-documented, but this compound requires explicit in vitro validation to confirm activity .
- Neurological Applications : Patent data suggest structural analogs of this compound act as mGluR2 modulators, but its specific affinity remains uncharacterized .
- Synthetic Challenges : Benzylation steps (e.g., using 2-fluorobenzyl chloride) often yield moderate efficiencies (~67%), necessitating optimization for scale-up .
Biological Activity
N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS Number: 1251560-83-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimalarial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H15ClN4O2S
- Molecular Weight : 398.9 g/mol
- Structure : The compound features a triazolo-pyridine core with a sulfonamide functional group, which is known for its biological activity in various therapeutic areas.
Anticancer Activity
Recent studies have demonstrated that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines.
In Vitro Studies
- Growth Inhibition : The compound showed promising results with 50% growth inhibition (GI50) values in the low micromolar range against several cancer cell lines. For instance:
- Selectivity : Toxicological tests indicated that this compound exhibited significantly lower toxicity towards normal fibroblast cells compared to cancer cells, suggesting a favorable therapeutic index .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound may inhibit tyrosine kinase receptors similar to established anticancer drugs like gefitinib and dasatinib .
Antimalarial Activity
In addition to its anticancer properties, this compound has been investigated for its potential as an antimalarial agent.
In Vitro Evaluation
- Activity Against Plasmodium falciparum : The compound was part of a virtual library screened for antimalarial activity against Plasmodium falciparum. Selected derivatives demonstrated significant in vitro activity with IC50 values indicating effective inhibition of parasite growth .
- Target Enzyme : The primary target for this compound is falcipain-2, a cysteine protease crucial for the survival of the malaria parasite. Molecular docking studies have shown that the compound binds effectively to this enzyme .
Research Findings and Case Studies
Q & A
Q. Basic Characterization Workflow
- 1H-NMR : Confirm substituent integration and regiochemistry. For example, the 3-CH3 group in appears as a singlet at δ 2.70 ppm, while aromatic protons (Ar-H) resonate between δ 7.00–8.83 ppm.
- Elemental analysis : Verify purity (e.g., C 48.38%, H 3.44% for C13H11ClN4O2S in ).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 322.03 for [M+H]+).
Advanced methods like X-ray crystallography (as in ) resolve conformational details, such as dihedral angles between the triazole and pyridine rings .
How can molecular docking predict the target binding mode of this compound?
Q. Advanced Computational Strategy
- Software selection : AutoDock Vina () is recommended for its accuracy and speed.
- Protocol :
- Prepare the ligand (compound) and receptor (target protein, e.g., Plasmodium falciparum enzymes) in PDBQT format.
- Define a grid box encompassing the active site (e.g., 20 ų).
- Run docking with exhaustiveness = 8 to sample conformational space.
- Analyze top poses for hydrogen bonds (e.g., sulfonamide-SO2 with Arg residues) and hydrophobic interactions (3-chlorophenyl with aromatic pockets).
Validation via MD simulations or experimental IC50 assays (e.g., antimalarial activity in ) strengthens predictions .
How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?
Q. Advanced Structure-Activity Relationship (SAR) Analysis
- 3-Chlorophenyl vs. 4-fluorophenyl : shows that replacing 3-Cl with 4-F reduces antimalarial potency (IC50 increases from 0.8 µM to 1.2 µM), likely due to altered electron-withdrawing effects and steric hindrance.
- Benzyl group optimization : N-Benzyl substitution enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration in CNS targets.
- Sulfonamide linkage : Replacing SO2NH with amide groups decreases solubility but may enhance metabolic stability.
Use QSAR models to prioritize substituents for synthesis .
How should researchers resolve contradictions in biological data (e.g., conflicting IC50 values across studies)?
Q. Advanced Data Reconciliation Framework
Assay standardization : Ensure consistent protocols (e.g., parasite lactate dehydrogenase assay vs. luciferase-based methods).
Control compounds : Compare with reference drugs (e.g., chloroquine for antimalarial studies).
Batch variability : Test multiple synthetic batches for purity (HPLC >98%) and stereochemical consistency (CD spectroscopy).
Meta-analysis : Pool data from (in vitro) and computational studies () to identify outliers.
Contradictions may arise from differences in cell lines, incubation times, or solvent effects (DMSO vs. ethanol) .
What crystallographic techniques elucidate the conformational dynamics of this compound?
Q. Advanced Structural Analysis
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (acetonitrile/water). provides CCDC deposition numbers (e.g., 1876879) for triazolopyridine derivatives, showing planar triazole-pyridine systems (torsion angle <5°).
- Temperature-dependent XRD : Reveals flexibility in the N-benzyl group (e.g., rotational barriers at 100–300 K).
- DFT calculations : Compare experimental bond lengths (C-S = 1.76 Å) with theoretical values (B3LYP/6-31G*) to validate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
